molecular formula C7H5ClO2 B195631 3-Chlorobenzoic acid CAS No. 535-80-8

3-Chlorobenzoic acid

Cat. No. B195631
CAS RN: 535-80-8
M. Wt: 156.56 g/mol
InChI Key: LULAYUGMBFYYEX-UHFFFAOYSA-N
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Description

3-Chlorobenzoic acid is an organic compound with the molecular formula ClC6H4CO2H . It is a white solid that is soluble in some organic solvents and in aqueous base . It is widely used as a precursor/preservative in industry and agriculture .


Synthesis Analysis

3-Chlorobenzoic acid is prepared by the oxidation of 3-chlorotoluene . It is also a metabolic byproduct of the drug bupropion .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzoic acid is ClC6H4CO2H . Its average mass is 156.566 Da and its monoisotopic mass is 155.997803 Da .


Chemical Reactions Analysis

The reactivity of the chlorine atom of 3-chlorobenzoic acid is sluggish compared with the other isomers . During the degradation of 3-Chlorobenzoic acid by Rhodococcus opacus strains 1CP and 6a, both 3-chloro- and 4-chlorocatechol were detected .


Physical And Chemical Properties Analysis

3-Chlorobenzoic acid has a density of 1.4±0.1 g/cm3 . Its boiling point is 281.3±13.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.9±3.0 kJ/mol . The flash point is 123.9±19.8 °C .

Scientific Research Applications

Biodegradation in Environmental Management

3-Chlorobenzoic acid (3-CBA) serves as a significant model compound in environmental management, particularly in the biodegradation of pollutants. Studies have shown that specific bacterial strains, such as Pseudomonas putida and Rhodococcus opacus, can degrade 3-CBA, converting it into less harmful substances. These processes are essential for the bioremediation of environments contaminated with 3-CBA and similar pollutants. This degradation often involves the ortho-cleavage pathway, a biochemical process crucial for breaking down complex organic compounds in nature (Dorn, Hellwig, Reineke, & Knackmuss, 2004), (Solyanikova, Emelyanova, Shumkova, & Travkin, 2019).

Thermodynamic and Solubility Studies

3-CBA's physical properties, like its enthalpies of formation and solubility, have been extensively studied. These studies provide valuable insights into the chemical's behavior in various environments and contribute to understanding its interaction with other substances. Such knowledge is critical in chemical engineering and environmental science contexts, where precise information about chemical properties is needed for effective process design and environmental impact assessments (Emel’yanenko, Strutynska, & Verevkin, 2005).

Photocatalysis in Water Treatment

Recent advances in photocatalysis using materials like graphene/TiO2 have demonstrated the potential of 3-CBA as a target for advanced water treatment technologies. This research is particularly relevant for treating polluted water bodies and synthetic effluents, indicating a promising approach for environmental cleanup and sustainable water management (Huang et al., 2018).

Molecular and Biochemical Research

The molecular cloning and expression of genes responsible for 3-CBA degradation provide significant insights into bacterial genetics and biochemistry. This research not only contributes to our understanding of microbial metabolism but also opens avenues for developing genetically engineered microorganisms for specific environmental and industrial applications (Chatterjee & Chakrabarty, 1984).

Safety And Hazards

3-Chlorobenzoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and to keep it in a dry, cool, and well-ventilated place .

Future Directions

The degradation products of 3-Chlorobenzoic acid by Pseudomonas putida in the presence of an electron shuttle system were studied . These routes depend on oxidation and reduction reactions for output byproducts to be easily mineralized by the bacterium under investigation . This strategy succeeded in remediating the polluted water with chlorinated aromatic compounds for further applications .

properties

IUPAC Name

3-chlorobenzoic acid
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InChI

InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

LULAYUGMBFYYEX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)O
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Molecular Formula

C7H5ClO2
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DSSTOX Substance ID

DTXSID9024770
Record name 3-Chlorobenzoic acid
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Molecular Weight

156.56 g/mol
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Physical Description

Crystals or fluffy white powder. (NTP, 1992), Solid; [Merck Index] White powder; [MSDSonline], Solid
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN 2850 PARTS COLD WATER; MORE SOL IN HOT WATER., SLIGHTLY SOL IN BENZENE, CARBON SULFIDE, PETROLEUM ETHER, CARBON TETRACHLORIDE; MORE SOL IN HOT BENZENE., SLIGHTLY SOL IN ALCOHOL AND ETHER., 450 mg/l at 15 °C in water., 0.45 mg/mL
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Density

1.496 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.496 AT 25 °C/4 °C
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Vapor Pressure

0.00233 [mmHg]
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Product Name

3-Chlorobenzoic acid

Color/Form

CRYSTALS, PRISMS FROM WATER

CAS RN

535-80-8
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Melting Point

316 °F (NTP, 1992), 158 °C
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Synthesis routes and methods I

Procedure details

A mixture of 4-{3-[3-[2-(1-hydroxycyclohexyl)ethyl]-4-oxo-2-thiazolidinyl]propyl}benzoic acid (0.391 g., 1.0 mmol.), m-chloroperoxybenzoic acid (100%, 0.362 g., 2.1 mmol.), and chloroform (5 ml.) is refluxed for 30 minutes. The reaction mixture is evaporated in vacuo to give a solid residue which is applied to a silica gel column (18 g.) with chloroform. Elution with chloroform-acetic acid (25:1; v:v; 150 ml.) provides m-chlorobenzoic acid and impure material. Continued elution with the same eluant affords the title compound as a colorless viscous oil (0.273 g., 0.64 mmol., 64%), pmr (CDCl3) δ 3.75 (2H, s), 4.60 (1H, m), 7.26 (2H, d), 8.00 (2H, d).
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0.362 g
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reactant
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5 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared according to the procedure described in WO2003082289A1. A solution of 1H-pyrrolo[2,3-b]pyridine (10.0 g, 84.6 mmol) in EtOAc (846 ml, 84.6 mmol) was cooled to 0° C. To the cold solution was added a solution of mCPBA (103 mmol, 23.1 g, 77% pure) in 53 mL of EtOAc over a period of 1.5 h. An additonal 100 mL of EtOAc was added to dilute the reaction. The residual of mCPBA was washed into the reaction mixture by an additional portion of EtOAc (25 mL). A lot of solid precipitated out of the solution. The resulting solution was warmed to rt, and allowed to stir at RT for 3 h. The reaction mixture was cooled to 0° C. and the resulting slurry was filtered to collect the N-oxide as the meta-chlorobenzoic acid salt. The solid was washed with additional EtOAc and dried under vacuum. The product, 1H-pyrrolo[2,3-b]pyridine 1-oxide salt of mCBA was obtained as light yellow solid. 1H NMR in deuterated MeOH indicated predominately the mCBA salt of the N-oxide.
Quantity
10 g
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reactant
Reaction Step One
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Quantity
846 mL
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solvent
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23.1 g
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reactant
Reaction Step Two
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Quantity
53 mL
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solvent
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100 mL
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Synthesis routes and methods III

Procedure details

A reactor is loaded with 151 g of 3-(2-cyclohexanonyl)propionitrile in 500 ml of n-hexane and 260 g of m-chloroperbenzoic acid (70% titer) dissolved at 50° C. in 2000 ml of n-hexane in 30 minutes. The solution is heated to 55° C. for 15 hours. Cooling of the solution separates, in crystalline form, part of the m-chlorobenzoic acid which is scarcely soluble in the system, together with a heavy liquid phase which is formed by 7-cyanoethyl-2-oxepanone and by m-chlorobenzoic acid. 71.5 g of 7-cyanoethyl-2-oxepanone, impure with m-chlorobenzoic acid, are recovered from the lower phase. 24 g of 7-cyanoethyl-2-oxepanone are recovered from the upper phase by concentration and several crystallizations. Conversion over the initial ketone is 85%. Yield on the converted amount is 57%.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
260 g
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reactant
Reaction Step One
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500 mL
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solvent
Reaction Step One
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0 (± 1) mol
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2000 mL
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Synthesis routes and methods IV

Procedure details

Compounds of Formula Ib, where R=SOCH(R2)A can be prepared from the appropriate compounds of Formula Ia wherein R=SCH(R2)A by oxidation with m-chloroperoxybenzoic acid as shown in Equation 12. The reaction can be carried out by stirring equivalent amounts of Ia with m-chloroperoxybenzoic acid (MCPBA) in an inert solvent such as chloroform at 0° to reflux for 12-24 hours. The insoluble m-chlorobenzoic acid produced is removed by filtration and the chloroform solution is concentrated to yield the crude product. Purification by standard techniques will give the desired product. Oxidation of Ia with one equivalent of hydrogen peroxide in acetic acid at room temperature will also give the sulfoxides Ib. ##STR35##
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Synthesis routes and methods V

Procedure details

In an alternative synthesis of (10), N-hydroxysuccinimide (558 mg, 4.8 mmol) was added to a solution of compound (6) (500 mg, 2.4 mmol) in CH2Cl2 (10 mL) and the reaction mixture cooled to 0° C. m-Chloroperbenzoic acid (1.62 g, 7.2 mmol, commercial grade: 77% in water) was added over a period of 10 min and the mixture allowed to stir at room temperature for 16 h. The reaction mixture was diluted with ether (50 mL) and washed with water (2×10 mL), saturated sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give the title compound (10) together with m-chlorobenzoic acid. The crude product mixture was purified by column chromatography on silica gel, eluting with 4:6 EtOAc:hexane. Residual m-chlorobenzoic acid was removed by repeated crystallizations from a mixture of tert-butyl methyl ether and hexane, resulting in analytically pure product (66 mg, 10%).
Name
( 10 )
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0 (± 1) mol
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558 mg
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compound ( 6 )
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500 mg
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reactant
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Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.62 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzoic acid
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Reactant of Route 4
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Reactant of Route 5
3-Chlorobenzoic acid
Reactant of Route 6
3-Chlorobenzoic acid

Citations

For This Compound
2,900
Citations
S Ramalingam, PDS Babu, S Periandy… - Spectrochimica Acta Part …, 2011 - Elsevier
The FT-IR and FT-Raman spectra of 3-chlorobenzoic acid (3CBA) are recorded in the liquid state. The fundamental vibrational frequencies, intensity of vibrational bands and the …
Number of citations: 48 www.sciencedirect.com
HW Johnston, GG Briggs, M Alexander - Soil Biology and Biochemistry, 1972 - Elsevier
… Summary--A Pseudomonas species which utilized 3-chlorobenzoic acid as a carbon source converted this compound to 3-hydroxybenzoic and 2,5-dihydroxybenzoic acids. The …
Number of citations: 99 www.sciencedirect.com
DR Shelton, JM Tiedje - Applied and Environmental Microbiology, 1984 - Am Soc Microbiol
… A methanogenic consortium able to use 3-chlorobenzoic acid as its sole energy and carbon source was enriched from anaerobic sewage sludge. Sevenbacteria were isolated from the …
Number of citations: 437 journals.asm.org
Y Huang, H Wang, K Huang, D Huang… - Environmental …, 2018 - Taylor & Francis
Degradation kinetics and mechanism of 3-Chlorobenzoic acid (3-CBA) in anoxic water environment using graphene/TiO 2 (GR/TiO 2) as photocatalyst had been investigated. The …
Number of citations: 6 www.tandfonline.com
SL Tan, ERT Tiekink - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… Crystal structure of the co-crystal 2-[(2-carboxyphenyl)disulfanyl]benzoic acid – 3-chlorobenzoic acid (2/1), C 35 H 25 ClO 10 S 4 … The title co-crystal was prepared through solvent drop …
Number of citations: 3 www.degruyter.com
KR Hoover, K Pop, WE Acree… - South African Journal of …, 2005 - journals.co.za
… We use the solubility of 3-chlorobenzoic acid in water, log … To determine the solute descriptors for 3-chlorobenzoic acid, … hypothetical subcooled liquid 3-chlorobenzoic acid. Any errors …
Number of citations: 26 journals.co.za
D Ghosal, IS You, DK Chatterjee… - Proceedings of the …, 1985 - National Acad Sciences
All of the structural genes for 3-chlorobenzoate degradation are clustered in a 4.2-kilobase (kb) region of plasmid pAC25 (or pAC27) in Pseudomonas putida. An approximate 10-kb …
Number of citations: 116 www.pnas.org
A Ditta, MI Majeed, H Nawaz, MA Iqbal… - Photodiagnosis and …, 2022 - Elsevier
… The 3-chlorobenzoic acid and its derivatives are used as antibacterial and antifungal agents … In the present study, organometallic compound, 3-chlorobenzoic acid ligand and its …
Number of citations: 2 www.sciencedirect.com
D Pérez-Pantoja, T Ledger, DH Pieper… - Journal of …, 2003 - Am Soc Microbiol
Ralstonia eutropha JMP134(pJP4) degrades 3-chlorobenzoate (3-CB) by using two not completely isofunctional, pJP4-encoded chlorocatechol degradation gene clusters, tfdC I D I E I …
Number of citations: 63 journals.asm.org
A Gallego, VL Gemini, AA Rossen, SL Rossi… - World Journal of …, 2012 - Springer
… The purpose of the present investigation was the isolation of an indigenous bacterial strain able to use 3-chlorobenzoic acid as the sole carbon source and the study of the …
Number of citations: 6 link.springer.com

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